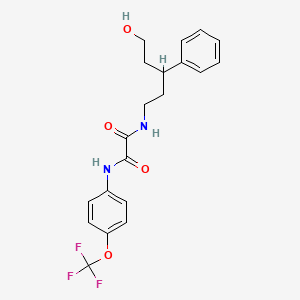

N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O4/c21-20(22,23)29-17-8-6-16(7-9-17)25-19(28)18(27)24-12-10-15(11-13-26)14-4-2-1-3-5-14/h1-9,15,26H,10-13H2,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCFOFJMAAAELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Hydroxy-Phenylpentyl Intermediate: This step involves the reaction of a phenylpentyl halide with a hydroxylating agent under controlled conditions to introduce the hydroxy group.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethoxy reagent.

Oxalamide Formation: The final step involves the coupling of the hydroxy-phenylpentyl intermediate with the trifluoromethoxy-substituted phenylamine in the presence of an oxalyl chloride reagent to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the oxalamide linkage produces amines.

Scientific Research Applications

N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Trifluoromethoxy vs.

- Hydroxyl Positioning : The terminal hydroxyl in the pentyl chain may improve aqueous solubility compared to analogs with internal hydroxyls (e.g., 2-hydroxypropyl in ).

- Aromatic vs. Heterocyclic Substituents : Thiazole-piperidine substituents (as in ) enhance antiviral activity but introduce synthetic complexity, whereas phenylpentyl groups prioritize lipophilicity.

Antiviral Activity

The compound in (thiazole-piperidine oxalamide) demonstrates potent HIV entry inhibition (IC₅₀ = 0.8 nM), attributed to its heterocyclic N1-substituent. The target compound’s phenylpentyl group may favor hydrophobic interactions with viral envelope proteins, though activity data are lacking .

Anticancer Potential

Regorafenib analog 1c inhibits kinase activity via halogenated aromatic substituents. The target compound’s trifluoromethoxy group could similarly stabilize protein-ligand interactions, but its pentyl chain may reduce blood-brain barrier penetration compared to shorter-chain analogs.

Biological Activity

N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound that has recently gained attention in various scientific fields due to its unique chemical structure and potential biological activities. The compound is characterized by a combination of hydroxy, phenyl, and trifluoromethoxy groups, which contribute to its distinctive properties and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

- IUPAC Name : N1-(5-hydroxy-3-phenylpentyl)-N2-[4-(trifluoromethoxy)phenyl]oxalamide

- Molecular Formula : C20H21F3N2O4

- Molecular Weight : 394.39 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | 1.299 ± 0.06 g/cm³ |

| pKa | 10.95 ± 0.70 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the hydroxy-phenylpentyl intermediate through a reaction with a hydroxylating agent.

- Introduction of the trifluoromethoxy group via nucleophilic substitution.

- Coupling of the intermediates to form the oxalamide linkage.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxy and trifluoromethoxy groups enhance its binding affinity to enzymes and receptors, potentially leading to inhibition or activation of various signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit bacterial growth, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells, suggesting potential as an anticancer therapeutic agent.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study evaluated the effectiveness of various oxalamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound showed promising results with an IC50 value indicating effective inhibition at low concentrations.

- Anticancer Research : In another study focusing on cancer cell lines, this compound was found to significantly reduce cell viability in tested cancer types, with mechanisms involving cell cycle arrest and apoptosis induction .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications to the chemical structure affect biological activity. For instance, altering the position of substituents on the phenyl rings has been linked to enhanced potency against specific targets .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential amidation and hydroxylation steps. Critical parameters include:

- Temperature control : Maintaining 0–5°C during coupling reactions to minimize side products (e.g., dimerization) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation .

- Protecting groups : Temporary protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl ether) prevents unwanted nucleophilic reactions during intermediate steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization achieves >95% purity .

Q. Which analytical techniques are most effective for structural characterization?

- NMR spectroscopy : H and C NMR confirm regiochemistry of the oxalamide backbone and trifluoromethoxy group orientation .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak at m/z 467.1542) and detects isotopic patterns from fluorine/chlorine substituents .

- X-ray crystallography : Resolves stereochemistry of the 5-hydroxy-3-phenylpentyl chain and hydrogen-bonding interactions .

Q. How can researchers design initial biological activity screens?

- In vitro assays : Prioritize targets linked to the trifluoromethoxy group’s electronic effects, such as kinase inhibition (e.g., EGFR, VEGFR2) or neurokinin receptor antagonism .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC values in cell viability assays (e.g., MTT assay on cancer cell lines) .

- Control compounds : Include analogs with methyl/methoxy substitutions to isolate the trifluoromethoxy group’s contribution to activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize substituent effects?

Comparative analysis of analogs reveals:

| Substituent Modification | Impact on Activity | Source |

|---|---|---|

| Replacement of trifluoromethoxy with methoxy | Reduced kinase inhibition (IC increases 10-fold) due to weaker electron-withdrawing effects . | |

| Hydroxyl group alkylation (e.g., methyl ether) | Loss of hydrogen-bonding capacity decreases receptor binding affinity (ΔG = +2.3 kcal/mol) . | |

| Phenyl ring halogenation (e.g., Cl) | Enhanced cytotoxicity but increased metabolic instability . |

Q. How should researchers resolve contradictions in reported bioactivity data?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .

- Cell line specificity : Validate findings across multiple models (e.g., HT-29 vs. HeLa cells) to confirm target engagement .

- Metabolic interference : Use hepatic microsome pre-incubation to identify unstable intermediates that skew activity .

Q. What computational methods elucidate its mechanism of action?

- Molecular docking : Simulate binding to neurokinin-1 receptors; the trifluoromethoxy group’s electrostatic potential complements hydrophobic pockets (Glide score = -9.2 kcal/mol) .

- Molecular dynamics (MD) : Analyze conformational stability of the oxalamide backbone in aqueous vs. lipid bilayer environments .

- QSAR models : Correlate logP values (calculated: 3.2) with membrane permeability using Hammett constants for substituents .

Q. How can stability be assessed under physiological conditions?

- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via HPLC. The compound shows instability at pH >10 due to hydroxide-mediated hydrolysis of the oxalamide bond .

- Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photodegradation products; store in amber vials for long-term stability .

Q. What strategies evaluate synergistic effects in combination therapies?

- Checkerboard assays : Test with cisplatin or paclitaxel in cancer models; synergy scores (e.g., CI <1) suggest enhanced apoptosis via dual kinase/chemo pathways .

- Transcriptomic profiling : RNA-seq identifies upregulated pathways (e.g., p53 signaling) when combined with PARP inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.